molecular formula C13H16N2O2 B2574447 3-(4-Acrylamidophenyl)butanamide CAS No. 2361641-60-1

3-(4-Acrylamidophenyl)butanamide

Cat. No.: B2574447
CAS No.: 2361641-60-1
M. Wt: 232.283
InChI Key: CKGVXEDRPLGWJS-UHFFFAOYSA-N
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Description

3-(4-Acrylamidophenyl)butanamide is a synthetic organic compound featuring a butanamide backbone linked to a phenyl ring substituted with an acrylamide group at the para position. The acrylamide moiety introduces reactivity due to its α,β-unsaturated carbonyl system, enabling participation in Michael addition reactions or polymerization processes. The butanamide chain may enhance solubility compared to shorter alkylamides, while the acrylamide group could facilitate covalent interactions in biological systems or polymer matrices.

Properties

IUPAC Name

3-[4-(prop-2-enoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-13(17)15-11-6-4-10(5-7-11)9(2)8-12(14)16/h3-7,9H,1,8H2,2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGVXEDRPLGWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Acrylamidophenyl)butanamide typically involves the amidation reaction between an appropriate acrylamide derivative and a butanamide precursor. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Quadrol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Acrylamidophenyl)butanamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Acrylamidophenyl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Acrylamidophenyl)butanamide involves its interaction with molecular targets through its amide group. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among 3-(4-Acrylamidophenyl)butanamide and related butanamide derivatives:

Compound Name Key Substituents Physicochemical Properties Synthesis Method (Yield) Applications Biological Activity
This compound Acrylamide (C=C-CO-NH2) at para position High polarity, reactive acrylamide Likely Pd-catalyzed coupling (Inferred) Polymer precursors, kinase inhibitors Potential covalent binding to kinases
N-(4-Acetylphenyl)butanamide Acetyl (COCH3) at para position Moderate polarity, stable acetyl Intramolecular rearrangement (AlCl3) Intermediate for anticoccidial drugs Not explicitly reported
3-oxo-2-Phenylbutanamide 3-keto group, phenyl at C2 Lipophilic, ketone reactivity Unspecified (analytical standard) Amphetamine synthesis precursor Forensic detection of illicit drugs
4-(3-Chlorophenyl)-N-(quinolin-8-yl)butanamide Chlorophenyl, quinoline ring High lipophilicity, electron-withdrawing Cl Pd-catalyzed coupling (76–83%) Medicinal chemistry (kinase inhibitors?) Unreported, but quinoline suggests kinase affinity
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide Oxadiazole ring, chlorophenyl Enhanced metabolic stability, H-bonding Not detailed (commercial synthesis) Drug discovery (heterocyclic advantage) Improved pharmacokinetics

Physicochemical and Reactivity Differences

  • Acrylamide vs. Acetyl : The acrylamide group in this compound offers higher reactivity (e.g., covalent binding to cysteine residues) compared to the inert acetyl group in N-(4-Acetylphenyl)butanamide, which prioritizes metabolic stability .
  • Heterocyclic Modifications : The oxadiazole ring in 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide improves metabolic stability and hydrogen-bonding capacity, unlike the linear butanamide chain in the target compound .

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